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Introduction
Aconitase, also known as aconitate hydratase, is an iron-sulfur protein that plays a critical role

in cellular metabolism. It catalyzes the reversible isomerization of citrate to isocitrate via a cis-

aconitate intermediate within the tricarboxylic acid (TCA) cycle.[1] Eukaryotic cells contain both

a mitochondrial (ACO2) and a cytosolic (ACO1) form of the enzyme.[2] Mitochondrial aconitase

is a key enzyme in the TCA cycle, while the cytosolic form, in addition to its enzymatic activity,

functions as an iron regulatory protein (IRP1) that post-transcriptionally regulates the

expression of proteins involved in iron homeostasis.[3]

The activity of aconitase is dependent on a labile [4Fe-4S] iron-sulfur cluster, which makes it

particularly sensitive to oxidative stress.[2][4] Inactivation of aconitase by reactive oxygen

species is often used as a biomarker for oxidative damage.[2][4] Therefore, the accurate

measurement of aconitase activity in cell lysates is crucial for studies related to cellular

metabolism, oxidative stress, and iron biology.

This application note provides a detailed protocol for measuring aconitase activity in cell

lysates using a spectrophotometric method. The protocol is designed to be simple,

reproducible, and sensitive.[4]

Principle of the Assay
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There are two primary spectrophotometric methods for determining aconitase activity:

Direct Assay: This method directly measures the formation of the intermediate, cis-aconitate,

from either citrate or isocitrate. Cis-aconitate has a distinct absorbance at 240 nm.[1] The

rate of increase in absorbance at 240 nm is directly proportional to the aconitase activity.[1]

This method is advantageous as it is a direct measurement and not a coupled reaction.[1]

Coupled Enzyme Assay: In this indirect method, the conversion of citrate to isocitrate by

aconitase is coupled to the enzymatic reaction of isocitrate dehydrogenase (IDH).[2][3][4]

IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, which is

accompanied by the reduction of NADP+ to NADPH.[4] The rate of NADPH formation is

monitored by the increase in absorbance at 340 nm and is proportional to the aconitase

activity.[4] Alternatively, the NADPH produced can be used to reduce a chromogenic

substrate, resulting in a colored product that can be measured at a specific wavelength (e.g.,

450 nm or 565 nm).[2][5][6]

This protocol will focus on the coupled enzyme assay due to its high sensitivity and common

use.[3]
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Figure 1. Experimental workflow for the measurement of aconitase activity in cell lysates.
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Experimental Protocols
Reagents and Materials

Aconitase Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4)

Citrate Solution (Substrate): (e.g., 100 mM)

NADP+ Solution: (e.g., 10 mM)

Isocitrate Dehydrogenase (IDH): (e.g., 1 U/mL)

Cell Lysis Buffer: (e.g., Ice-cold Assay Buffer)[2]

BCA Protein Assay Kit

96-well UV-transparent flat-bottom plate

Spectrophotometric multiwell plate reader capable of kinetic measurements at 340 nm.

Microcentrifuge

Pipettes and tips

Ice

Cell Lysate Preparation
Cell Culture: Culture cells to the desired confluency (e.g., ~80-90%).

Harvesting:

For adherent cells, wash the cells with ice-cold PBS, then scrape the cells into fresh, ice-

cold PBS.

For suspension cells, directly pellet the cells by centrifugation.

Cell Lysis:
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Centrifuge the cell suspension at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet

the cells.[2]

Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold

Aconitase Assay Buffer.

Homogenize the cells by sonication on ice or by passing them through a fine-gauge

needle.

Clarification: Centrifuge the cell homogenate at a high speed (e.g., 20,000 x g) for 15

minutes at 4°C to remove insoluble material.[2]

Supernatant Collection: Carefully collect the supernatant, which contains the cell lysate.

Keep the lysate on ice.

Protein Quantification: Determine the protein concentration of the cell lysate using a

standard protein assay (e.g., BCA assay). This is crucial for normalizing the aconitase

activity.

Note: Aconitase activity can be unstable.[1][7] It is recommended to perform the assay

immediately after lysate preparation. If storage is necessary, snap-freeze the lysates in liquid

nitrogen and store them at -80°C.[2] Avoid repeated freeze-thaw cycles.[2] For preserving

activity during sample preparation, a hydroxyl scavenging solution can be used.

Aconitase Activity Assay Protocol (Coupled Enzyme
Method)

Reaction Mix Preparation: Prepare a master mix of the reaction components for the number

of assays to be performed. For each well, the reaction mix should contain:

Aconitase Assay Buffer

Citrate Solution

NADP+ Solution
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Isocitrate Dehydrogenase (IDH) (The final concentrations of these reagents should be

optimized based on the specific assay kit or literature protocol being followed.)

Assay Plate Setup:

Add the prepared Reaction Mix to each well of a 96-well plate.

Include a blank control well containing the Reaction Mix but no cell lysate.

Initiate the Reaction: Add a specific amount of cell lysate (e.g., 10-50 µL, corresponding to a

defined amount of protein) to each well to initiate the reaction.

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C and

measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of

30-60 minutes.[2]

Data Presentation
The quantitative data from the aconitase activity assay should be summarized in a clear and

structured table for easy comparison between different samples or conditions.

Sample ID
Protein
Concentration
(mg/mL)

Rate of ΔA340/min
(mOD/min)

Aconitase Activity
(nmol/min/mg)

Control 1 X.XX Y.YY Z.ZZ

Control 2 X.XX Y.YY Z.ZZ

Treatment A - 1 X.XX Y.YY Z.ZZ

Treatment A - 2 X.XX Y.YY Z.ZZ

Treatment B - 1 X.XX Y.YY Z.ZZ

Treatment B - 2 X.XX Y.YY Z.ZZ

Data Analysis
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Calculate the Rate of Absorbance Change: For each sample, determine the linear rate of

increase in absorbance at 340 nm per minute (ΔA340/min). This is the slope of the linear

portion of the kinetic curve.

Calculate Aconitase Activity: Use the Beer-Lambert law to calculate the aconitase activity.

The molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Aconitase Activity (nmol/min/mL) = (ΔA340/min / 6.22) * Reaction Volume (mL) * 1000

Normalize Activity to Protein Concentration: To compare the aconitase activity between

different samples, normalize the activity to the protein concentration of the cell lysate.

Specific Aconitase Activity (nmol/min/mg) = Aconitase Activity (nmol/min/mL) / Protein

Concentration (mg/mL)

Signaling Pathway and Logical Relationships

TCA Cycle

Coupled Assay Reaction

Citrate

Aconitase
(from Cell Lysate)

cis-Aconitate Isocitrate

Isocitrate
Dehydrogenase

(exogenous)

α-Ketoglutarate NADP+ NADPH
(Abs @ 340 nm)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1192076?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2. Aconitase reaction and its coupling to the isocitrate dehydrogenase reaction for

spectrophotometric measurement.

Conclusion
This protocol provides a robust and sensitive method for the determination of aconitase activity

in cell lysates. The accurate measurement of this enzyme's activity is essential for researchers

investigating cellular metabolism, oxidative stress, and iron homeostasis. By following this

detailed protocol and utilizing the provided data presentation and analysis guidelines,

researchers can obtain reliable and comparable results.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192076?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

